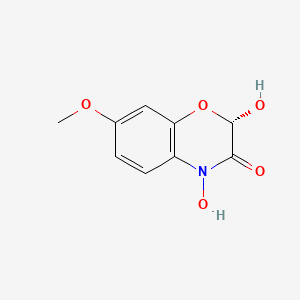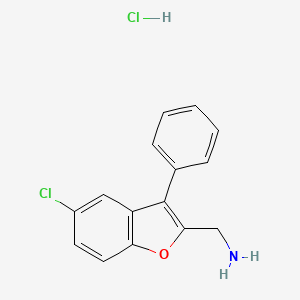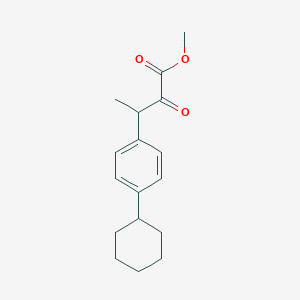
Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate
Vue d'ensemble
Description
Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate, also known as Methyl 4-cyclohexylphenylglyoxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate 3-(4-cyclohexylphenyl)-2-oxobutanoate has been extensively studied for its potential applications in various fields. In the field of organic synthesis, it has been used as a key intermediate for the synthesis of various compounds, including chiral pyrrolidines, pyrrolizidines, and indolizidines. It has also been used as a building block for the synthesis of various natural products, such as (+)-sclareolide and (+)-grandisol.
In the field of medicinal chemistry, Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate 3-(4-cyclohexylphenyl)-2-oxobutanoate has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro. In addition, it has been shown to reduce inflammation in animal models of acute lung injury and colitis.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate 3-(4-cyclohexylphenyl)-2-oxobutanoate is not fully understood. However, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. It has also been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate 3-(4-cyclohexylphenyl)-2-oxobutanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to reduce inflammation in animal models of acute lung injury and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate 3-(4-cyclohexylphenyl)-2-oxobutanoate in lab experiments is its relatively simple synthesis method. In addition, it has been shown to have anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate 3-(4-cyclohexylphenyl)-2-oxobutanoate is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the study of Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate 3-(4-cyclohexylphenyl)-2-oxobutanoate. One possible direction is the development of new anti-inflammatory drugs based on its structure and mechanism of action. Another possible direction is the study of its potential as a building block for the synthesis of new natural products. Finally, further studies are needed to fully understand its mechanism of action and its potential applications in various fields.
Propriétés
IUPAC Name |
methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-12(16(18)17(19)20-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDQQACKEFFYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-cyclohexylphenyl)-2-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



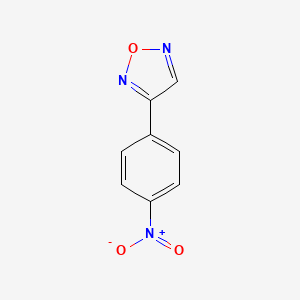
![1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B3273443.png)
![3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3273451.png)
![N2,N2-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3273457.png)
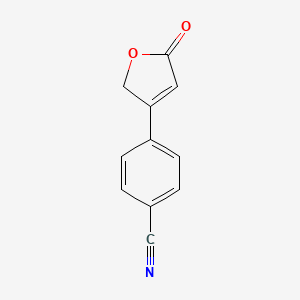
![Methyl [2,2'-bipyridine]-4-carboxylate](/img/structure/B3273477.png)
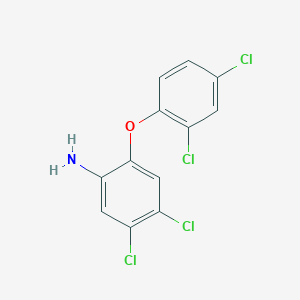
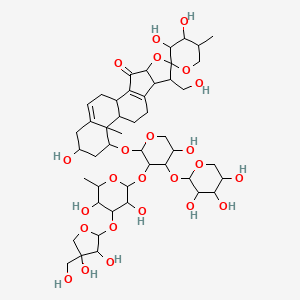
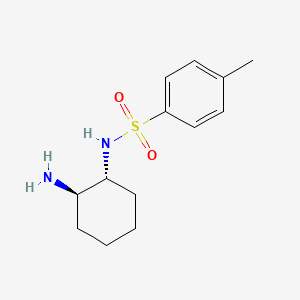
![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3273506.png)
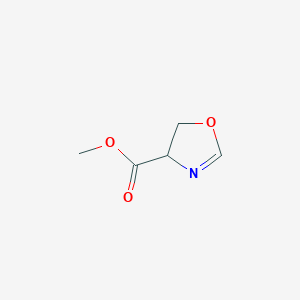
![(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B3273525.png)
